Cas no 14742-32-6 (2-Amino-5-phenyl-3-furonitrile)
2-Amino-5-phenyl-3-furonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarbonitrile,2-amino-5-phenyl-
- 2-Amino-5-phenyl-3-furonitrile
- 2-amino-5-phenylfuran-3-carbonitrile
- 2-amino-3-cyano-5-phenylfuran
- 2-amino-5-phenyl-3-cyanofuran
- 2-amino-5-phenyl-3-furancarbonitrile
- 2-Amino-5-phenyl-furan-3-carbonitrile
- F0777-1641
- AURORA 20110
- BUTTPARK 46\12-26
- AKOS USSH-4110757
- TIMTEC-BB SBB005514
- 2-Amino-3-cyano-5-phenylfuran, 2-Amino-5-phenylfuran-3-carbonitrile
- HMS542M12
- F16088
- 3-Furancarbonitrile, 2-amino-5-phenyl-
- FS-1440
- CHEMBL4071281
- MFCD00463472
- EN300-14307
- SY152005
- Maybridge1_000452
- SCHEMBL1789380
- DTXSID70351238
- A808646
- SR-01000633336-1
- CCG-43413
- Oprea1_564550
- Oprea1_639656
- 2-amino-5-phenyl-3-furonitrile, AldrichCPR
- Z99599908
- 14742-32-6
- W-205659
- FT-0611189
- AKOS001106064
- UWTDTJWGYWUILP-UHFFFAOYSA-N
- SDCCGMLS-0065836.P001
- SB61157
- STK978221
- ALBB-030351
- BBL028660
-
- MDL: MFCD00463472
- Inchi: 1S/C11H8N2O/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2
- InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
- SMILES: O1C(=C(C#N)C=C1C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 184.06400
- Monoisotopic Mass: 184.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.26
- Melting Point: 196 °C
- Boiling Point: 378.8°Cat760mmHg
- Flash Point: 182.9°C
- Refractive Index: 1.633
- PSA: 62.95000
- LogP: 2.98168
2-Amino-5-phenyl-3-furonitrile Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Amino-5-phenyl-3-furonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017018-1g |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 1g |
£46.00 | 2022-03-01 | ||
| Fluorochem | 017018-5g |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 5g |
£117.00 | 2022-03-01 | ||
| Alichem | A019116308-10g |
2-Amino-5-phenylfuran-3-carbonitrile |
14742-32-6 | 97% | 10g |
508.82 USD | 2021-06-16 | |
| TRC | A630388-100mg |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630388-500mg |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A630388-1g |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 1g |
$ 115.00 | 2022-06-07 | ||
| Apollo Scientific | OR8012-250mg |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 95% | 250mg |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR8012-1g |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 95% | 1g |
£46.00 | 2023-04-22 | |
| Apollo Scientific | OR8012-5g |
2-Amino-5-phenyl-3-furonitrile |
14742-32-6 | 95% | 5g |
£117.00 | 2023-04-22 | |
| abcr | AB145615-10 g |
2-Amino-5-phenyl-3-furonitrile, 95%; . |
14742-32-6 | 95% | 10 g |
€264.00 | 2023-07-20 |
2-Amino-5-phenyl-3-furonitrile Suppliers
2-Amino-5-phenyl-3-furonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Amino-5-phenyl-3-furonitrile
Introduction to 2-Amino-5-phenyl-3-furonitrile (CAS No. 14742-32-6)
2-Amino-5-phenyl-3-furonitrile, with the CAS number 14742-32-6, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic phenyl group and the presence of a furan ring, which imparts distinct chemical and physical properties.
The molecular formula of 2-Amino-5-phenyl-3-furonitrile is C10H8N2O, and it has a molecular weight of approximately 176.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In the realm of medicinal chemistry, 2-Amino-5-phenyl-3-furonitrile has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-Amino-5-phenyl-3-furonitrile exhibits potent inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in conditions such as glaucoma and epilepsy. The researchers found that the compound selectively binds to the active site of hCA II, thereby reducing its catalytic activity without affecting other isoforms of the enzyme.
Beyond its enzymatic inhibition properties, 2-Amino-5-phenyl-3-furonitrile has also been explored for its potential as an anticancer agent. A 2020 study published in the European Journal of Medicinal Chemistry reported that the compound displays significant cytotoxic activity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways, such as the p53 and Bcl-2 pathways.
In addition to its biological activities, 2-Amino-5-phenyl-3-furonitrile has been investigated for its potential applications in materials science. The presence of the furan ring and the amino group makes it an attractive building block for the synthesis of functional polymers and supramolecular assemblies. A 2019 study published in Polymer Chemistry demonstrated that 2-Amino-5-phenyl-3-furonitrile-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in advanced electronic devices and coatings.
The synthetic routes for preparing 2-Amino-5-phenyl-3-furonitrile have been well-documented in the literature. One common method involves the reaction of 4-cyanothiophenol with phenylacetonitrile in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via a Michael addition followed by intramolecular cyclization to form the furan ring. Alternative synthetic strategies have also been developed to improve yield and purity, including microwave-assisted synthesis and organocatalytic approaches.
The safety profile of 2-Amino-5-phenyl-3-furonitrile is an important consideration for its practical applications. Toxicological studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, like many organic compounds, it should be handled with care to avoid prolonged exposure or inhalation. Proper safety protocols should be followed during synthesis, handling, and storage to ensure user safety.
In conclusion, 2-Amino-5-phenyl-3-furonitrile (CAS No. 14742-32-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure confers valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and material properties, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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